molecular formula C19H30N2O3 B2565042 tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate CAS No. 1774899-00-1

tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate

Cat. No. B2565042
CAS RN: 1774899-00-1
M. Wt: 334.46
InChI Key: BFSBEYIXNATBHP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate, also known as Boc-Pip-OCH3, is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has a tert-butyl ester group and a 3-methoxybenzyl group attached to the piperidine nitrogen. This compound has various applications in medicinal chemistry, drug discovery, and other scientific fields.

Scientific Research Applications

Synthesis and Characterization

The compound tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate plays a crucial role as a key intermediate in various synthetic routes for the production of pharmacologically active compounds. For example, its derivatives have been synthesized and characterized through different spectroscopic methods and X-ray crystallographic analysis, providing insights into their structural and molecular properties. These studies lay the groundwork for further pharmaceutical applications and development (Çolak, Karayel, Buldurun, & Turan, 2021).

Advanced Organic Synthesis

In advanced organic synthesis, tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate serves as a versatile precursor or intermediate for constructing complex molecular architectures. It has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its utility in producing compounds with potential biological activities. This illustrates the compound's significance in synthesizing biologically relevant molecules with precise stereochemical control (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate's derivatives have been explored for their potential as intermediates in the synthesis of small molecule anticancer drugs. These investigations have led to the development of rapid and high-yield synthetic methods, optimizing the production of such intermediates and potentially accelerating the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Catalysis and Asymmetric Synthesis

Moreover, tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate and its analogs have been studied in the context of catalysis and asymmetric synthesis. These studies focus on developing new catalytic methods that enable the efficient synthesis of chiral molecules, crucial for pharmaceutical applications. Such research underscores the importance of this compound in facilitating the creation of enantiomerically pure substances, which are often more effective and safer drugs (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-10-8-19(14-20,9-11-21)13-15-6-5-7-16(12-15)23-4/h5-7,12H,8-11,13-14,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBEYIXNATBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate

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